2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride
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Overview
Description
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique structure, which includes a brominated oxazole ring and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride typically involves the bromination of an oxazole precursor followed by the introduction of an amine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of polar aprotic solvents and bases such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole compounds with different functional groups .
Scientific Research Applications
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The brominated oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride
- 2-(3-fluoro-1,2-oxazol-5-yl)propan-2-amine hydrochloride
- 2-(3-iodo-1,2-oxazol-5-yl)propan-2-amine hydrochloride
Uniqueness
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom can participate in unique interactions and reactions, making this compound particularly valuable in research and industrial applications .
Properties
CAS No. |
105175-05-1 |
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Molecular Formula |
C6H10BrClN2O |
Molecular Weight |
241.5 |
Purity |
95 |
Origin of Product |
United States |
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